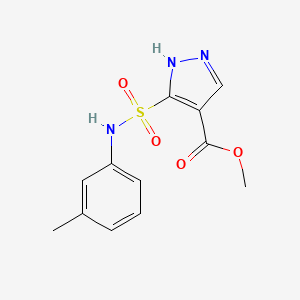

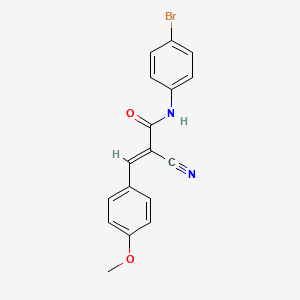

methyl 5-(N-(m-tolyl)sulfamoyl)-1H-pyrazole-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, methyl 5-(N-(m-tolyl)sulfamoyl)-1H-pyrazole-4-carboxylate, is a derivative of pyrazole-4-carboxylic acid, which is known for its biological importance. Although the provided papers do not directly discuss this specific compound, they offer insights into closely related pyrazole derivatives. For instance, the first paper discusses 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a compound obtained through the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine . The second paper describes the synthesis of a tolylthiopyrazol bearing a methyl group, which is a novel compound synthesized by direct sulfenylation of 1-aryl pyrazolones . These studies provide a foundation for understanding the chemical behavior and properties of pyrazole derivatives.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves cyclocondensation reactions. In the first paper, the starting material for the synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was obtained through a reaction involving ethyl acetoacetate, DMF-DMA, and phenylhydrazine . This process likely shares similarities with the synthesis of methyl 5-(N-(m-tolyl)sulfamoyl)-1H-pyrazole-4-carboxylate, as both involve the formation of a pyrazole ring. The second paper does not detail a synthesis method directly applicable to the compound of interest but does highlight the use of N-chlorosuccinimide for direct sulfenylation at room temperature, which could be relevant for introducing sulfamoyl groups in similar compounds .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often determined using spectroscopic techniques and X-ray diffraction studies. The first paper reports that the target compound was characterized by 1H and 13C NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction, revealing crystallization in the monoclinic system . Similarly, the second paper confirms the structure of its novel compound through X-ray diffraction, with the molecule crystallizing in the monoclinic crystal class . These techniques are essential for elucidating the molecular structure of methyl 5-(N-(m-tolyl)sulfamoyl)-1H-pyrazole-4-carboxylate.

Chemical Reactions Analysis

The chemical reactivity of pyrazole derivatives can be inferred from the studies presented. The first paper does not discuss specific chemical reactions beyond the synthesis of the pyrazole derivative . However, the second paper's approach to introducing a tolylthio group via direct sulfenylation indicates that pyrazole rings can participate in substitution reactions under mild conditions . This suggests that the compound of interest may also undergo various chemical transformations, potentially including sulfamoylation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are closely related to their molecular structure. The first paper provides detailed information on the characterization of the compound, including NMR, FT-IR, and thermo gravimetric analysis, which are crucial for understanding the physical properties such as stability and solubility . The second paper does not provide specific physical or chemical properties but does offer crystallographic data that can be used to predict the compound's behavior in the solid state . These analyses are pertinent to understanding the properties of methyl 5-(N-(m-tolyl)sulfamoyl)-1H-pyrazole-4-carboxylate, as similar structural features can lead to comparable properties.

Wissenschaftliche Forschungsanwendungen

Structural and Spectral Investigations

Research on pyrazole derivatives, closely related to "methyl 5-(N-(m-tolyl)sulfamoyl)-1H-pyrazole-4-carboxylate," has been conducted to understand their structural and spectral properties. For instance, Viveka et al. (2016) focused on the combined experimental and theoretical studies of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a biologically significant derivative. Their research highlighted the synthesis, characterization, and theoretical analysis, including density functional theory (DFT) calculations, of this compound. This study aids in understanding the molecular structure and electronic properties of such compounds, which is crucial for their applications in material science and drug design (Viveka et al., 2016).

Corrosion Inhibition

Pyrazole derivatives have also been explored for their potential as corrosion inhibitors, which is significant for industrial applications. Dohare et al. (2017) synthesized and characterized pyranpyrazole derivatives and evaluated their corrosion inhibition efficiency on mild steel. Their findings indicated high efficiency and suggested a promising application of these compounds in protecting metals from corrosion, which is vital for industrial pickling processes (Dohare et al., 2017).

Antiproliferative Activity

The antiproliferative activities of pyrazole derivatives on human cancer cell lines have been a subject of interest in medicinal chemistry. Pirol et al. (2014) synthesized novel amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid and assessed their activities against various cancer cell lines. Their research demonstrated promising cytotoxic activities, indicating the potential of these compounds in cancer therapy (Pirol et al., 2014).

Catalytic Applications

The catalytic applications of pyrazole derivatives have been explored in the synthesis of organic compounds. For example, the synthesis and characterization of novel nano organo solid acids with urea moiety for catalyzing the synthesis of various organic compounds have been reported. This research underscores the role of pyrazole derivatives in facilitating green and efficient chemical reactions (Zolfigol et al., 2015).

Synthesis of Novel Compounds

The synthesis of novel comenic acid derivatives containing isoxazole and isothiazole moieties from methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate demonstrates the versatility of pyrazole derivatives in organic synthesis. Such compounds have shown a synergistic effect when used with antitumor drugs, suggesting their potential in enhancing the efficacy of cancer treatments (Kletskov et al., 2018).

Eigenschaften

IUPAC Name |

methyl 5-[(3-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4S/c1-8-4-3-5-9(6-8)15-20(17,18)11-10(7-13-14-11)12(16)19-2/h3-7,15H,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYIJOITWUHAWIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NS(=O)(=O)C2=C(C=NN2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

ruthenium(II) chloride](/img/structure/B2510590.png)

![7-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2510593.png)

![(Z)-ethyl 1-benzyl-5-oxo-2-(pivaloylimino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2510595.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl propionate](/img/structure/B2510596.png)

![2-cyano-N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}-2-(triphenyl-lambda~5~-phosphanylidene)acetamide](/img/structure/B2510603.png)

![Tert-butyl 4-[(3-chloropyridin-4-yl)oxymethyl]piperidine-1-carboxylate](/img/structure/B2510604.png)

![Ethyl 1-[cyano(4-methylphenyl)methyl]piperidine-4-carboxylate](/img/structure/B2510606.png)

![7-[(4-chlorophenyl)methyl]-1-(3-hydroxypropyl)-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2510608.png)